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Ethyl 2-bromothiazole-5-
Compound Name:
carboxylate

cat. No.: B1587100

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in medicinal
chemistry, notably in the synthesis of various pharmacologically active compounds. This
technical guide provides a comprehensive overview of its spectroscopic properties, a detailed
synthetic protocol, and generalized methodologies for its characterization. Due to the limited
availability of experimental data for certain spectroscopic techniques, this guide includes
predicted data for 13C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to
offer a more complete profile for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-bromothiazole-5-carboxylate is

presented in Table 1.

Table 1: Physicochemical Data for Ethyl 2-bromothiazole-5-carboxylate
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Property Value

Molecular Formula CeHeBrNO2S
Molecular Weight 236.09 g/mol

CAS Number 41731-83-3
Appearance Solid

Boiling Point 216-217 °C

Density 1.581 g/mL at 25 °C
Refractive Index (n20/D) 1.5530

Spectroscopic Data

The following sections detail the available and predicted spectroscopic data for Ethyl 2-
bromothiazole-5-carboxylate, crucial for its identification and characterization.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The experimental *H NMR data for Ethyl 2-bromothiazole-5-carboxylate is
summarized in Table 2.

Table 2: 1H NMR Spectroscopic Data (400 MHz, DMSO-ds)

. . Coupling

Chemical Shift o Number of ]

Multiplicity Constant (J, Assignment
(5, ppm) Protons

Hz)

8.16 Singlet (s) - 1H Thiazole C4-H
4.38 Quartet (q) 7.1 2H -O-CH2-CHs
1.39 Triplet (t) 7.1 3H -O-CHz2-CHs
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Experimental 13C NMR data is not readily available in the literature. The data presented in
Table 3 is based on computational predictions and serves as a reference for researchers.

Table 3: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assignment
~161.2 Carbonyl C=0
~148.5 Thiazole C2-Br
~145.1 Thiazole C4-H
~120.3 Thiazole C5-COO
~61.9 -O-CH2-CHs
~14.2 -O-CH2-CHs

Note: These values are predicted and should be confirmed by experimental data.

Infrared (IR) Spectroscopy (Predicted)

Specific experimental IR absorption data is not widely published. Table 4 outlines the predicted
characteristic IR absorption bands for the functional groups present in Ethyl 2-bromothiazole-

5-carboxylate.

Table 4: Predicted IR Absorption Data
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Wavenumber (cm~?) Functional Group Vibration Mode
~3100 C-H (aromatic) Stretching
~2980 C-H (aliphatic) Stretching
~1720 C=0 (ester) Stretching
~1530 C=N (thiazole ring) Stretching
~1250 C-O (ester) Stretching
~1020 C-Br Stretching

Note: These values are predicted and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

o LC-MS Data: The literature reports a prominent ion at m/z 235.9 [M+H]*, which corresponds
to the protonated molecule and confirms the molecular weight of 236.09 g/mol .

o Predicted Fragmentation Pattern: Based on the structure, the following fragmentation
pathways are likely under electron ionization (El):

o Loss of the ethoxy group (-OCH2CHs): This would result in a fragment ion at m/z 191.
o Loss of the ethyl group (-CH2CH?s): This would lead to a fragment at m/z 207.
o Cleavage of the ester group: Loss of the entire ethyl carboxylate group could occur.

o Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, though it is a
relatively stable aromatic system.

Synthesis and Characterization Workflow

The synthesis of Ethyl 2-bromothiazole-5-carboxylate is a multi-step process that requires
careful control of reaction conditions. The subsequent characterization involves a suite of
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spectroscopic technigues to confirm the structure and purity of the final product.
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Caption: Synthesis and Characterization Workflow.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of Ethyl 2-bromothiazole-5-carboxylate. Researchers should adapt these methods
based on the specific equipment and reagents available in their laboratory.

Synthesis of Ethyl 2-bromothiazole-5-carboxylate

This procedure is adapted from established literature methods.

» Diazotization: Dissolve Ethyl 2-aminothiazole-5-carboxylate in an aqueous solution of
hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.

« Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO3z) in water to the cooled
mixture while maintaining the temperature below 5 °C. Stir the reaction mixture for a
specified time to ensure complete formation of the diazonium salt.
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Bromination: In a separate flask, prepare a solution of copper(l) bromide (CuBr) in HBr. Add
this solution to the diazonium salt mixture.

Reaction Completion: Allow the reaction to warm to room temperature and stir for several
hours until the evolution of nitrogen gas ceases.

Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl
acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium
sulfate.

Purification: Remove the solvent under reduced pressure. Purify the crude product by
column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of
hexane and ethyl acetate).

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7
mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.

Data Acquisition: Acquire the *H and 2C NMR spectra on a suitable NMR spectrometer (e.g.,
400 MHz or higher).

Data Processing: Process the acquired free induction decay (FID) signals by applying
Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small
amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent
pellet. Alternatively, for a liquid or dissolved sample, a thin film can be cast on a salt plate
(e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

Background Spectrum: Record a background spectrum of the empty sample compartment or
the pure KBr pellet/salt plate.

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over a
typical range of 4000-400 cm~1. The final spectrum is presented in terms of transmittance or
absorbance as a function of wavenumber.
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Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e Injection and lonization: Introduce the sample solution into the mass spectrometer. A
common ionization technique for this type of molecule is Electrospray lonization (ESI) for LC-
MS or Electron lonization (El) for GC-MS.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Conclusion

This technical guide provides a centralized resource for the spectroscopic and synthetic data of
Ethyl 2-bromothiazole-5-carboxylate. While experimental data for 13C NMR and IR
spectroscopy are currently limited in public databases, the provided predicted data offers
valuable guidance for researchers. The detailed protocols and workflow diagrams aim to
support scientists and professionals in the synthesis, purification, and characterization of this
important chemical intermediate, thereby facilitating its application in drug discovery and
development.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 2-
bromothiazole-5-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1587100#spectroscopic-data-of-ethyl-2-
bromothiazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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